3-Aminobenzoic acid hydrochloride

Description

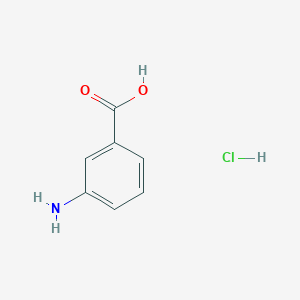

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminobenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTMMENRLMBXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164800 | |

| Record name | 3-Aminobenzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15151-51-6 | |

| Record name | Benzoic acid, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15151-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015151516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Aminobenzoic Acid Hydrochloride

Introduction

3-Aminobenzoic acid hydrochloride is the hydrochloride salt of 3-aminobenzoic acid, an aromatic amino acid. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and dye manufacturing. Understanding its physical and chemical properties is paramount for researchers, scientists, and drug development professionals to ensure its proper handling, storage, and application in experimental and industrial settings. This technical guide provides a comprehensive overview of the core physical properties of 3-aminobenzoic acid hydrochloride, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts and workflows.

Core Physical and Chemical Properties

The fundamental properties of 3-Aminobenzoic acid hydrochloride are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical environments.

| Property | Value | Source(s) |

| IUPAC Name | 3-aminobenzoic acid;hydrochloride | [1] |

| Synonyms | 3-Aminobenzoic acid HCl, m-Aminobenzoic acid hydrochloride | [1] |

| CAS Number | 15151-51-6 | [1] |

| Molecular Formula | C₇H₈ClNO₂ | [1] |

| Molecular Weight | 173.60 g/mol | [1] |

| Appearance | White to faint brown powder or crystals | |

| Melting Point | 260-280 °C (with decomposition) | |

| Solubility (of free acid) | Slightly soluble in water (5.9 g/L at 15 °C). Soluble in boiling water, hot alcohol, acetone, and ether. | [2][3] |

| pKa (of free acid) | 3.07 (carboxyl group); 4.79 (amino group) | [2] |

Note: Solubility and pKa data are often reported for the free acid (3-Aminobenzoic acid). The hydrochloride salt form is expected to have significantly higher aqueous solubility due to the protonated amine group.

Molecular Structure and Protonation State

3-Aminobenzoic acid hydrochloride is formed through the acid-base reaction between the amino group of 3-aminobenzoic acid and hydrochloric acid. The amino group acts as a base, accepting a proton (H⁺) from HCl to form an ammonium salt. This protonation is a reversible equilibrium process.

Experimental Protocols

Accurate determination of physical properties requires standardized and reproducible experimental methods. The following sections detail the protocols for measuring key parameters.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. The capillary method is a widely used, straightforward technique for this purpose.[4]

Principle: A small, powdered sample is heated at a controlled rate inside a sealed capillary tube. The temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid is recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Sample of 3-Aminobenzoic acid hydrochloride (finely powdered)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[5]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[5][6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Note the temperature at which the sample melts.[5]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample tube and begin heating slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[5]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing highly accurate and reliable data.[7]

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until the solution reaches saturation (equilibrium). The concentration of the dissolved solute in the saturated solution is then measured.[7][8]

Apparatus:

-

Thermostatic shaker bath or incubator

-

Flasks with airtight seals (e.g., screw-cap vials)

-

Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

Calibrated balance and volumetric glassware

Procedure:

-

Preparation: Add an excess amount of 3-Aminobenzoic acid hydrochloride to a known volume of the solvent (e.g., deionized water) in a flask. The excess solid ensures that saturation can be achieved.

-

Equilibration: Seal the flask and place it in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let undissolved solids settle. Carefully withdraw a sample of the supernatant. Separate the saturated solution from the excess solid using filtration or centrifugation. This step must be performed quickly and at the experimental temperature to prevent precipitation or further dissolution.[8]

-

Analysis: Dilute the clear, saturated solution with a known volume of solvent. Determine the concentration of the solute using a pre-calibrated analytical method, such as UV-Vis spectroscopy.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid. For 3-Aminobenzoic acid hydrochloride, two pKa values are relevant: one for the carboxylic acid group and one for the protonated amino group. Potentiometric titration is a precise method for their determination.[9]

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored continuously as the titrant is added. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[10][11]

Apparatus:

-

Calibrated pH meter with an electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Preparation: Accurately weigh a sample of 3-Aminobenzoic acid hydrochloride and dissolve it in a known volume of deionized water in a beaker.

-

Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

-

Titration: Begin stirring the solution. Record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9]

-

Data Collection: Continue the titration well past the equivalence point(s), which are identified by sharp increases in pH.

-

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

pKa Determination:

References

- 1. 3-Aminobenzoic acid hydrochloride | C7H8ClNO2 | CID 3084218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. westlab.com [westlab.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 12. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

A Comprehensive Technical Guide to 3-Aminobenzoic Acid Hydrochloride

CAS Number: 15151-51-6

For researchers, scientists, and professionals in drug development, 3-Aminobenzoic acid hydrochloride is a key chemical intermediate with diverse applications. This technical guide provides an in-depth overview of its properties, synthesis, analytical methods, and its role in pharmaceutical research, presenting data in a structured and accessible format for laboratory and development use.

Physicochemical Properties

3-Aminobenzoic acid hydrochloride is the hydrochloride salt of 3-Aminobenzoic acid. The addition of hydrochloric acid protonates the amino group, increasing the compound's polarity and water solubility compared to its free base form. It typically appears as a white to faint brown powder or crystalline solid.

The quantitative physicochemical properties of 3-Aminobenzoic acid hydrochloride and its parent compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 15151-51-6 | [1][2] |

| Molecular Formula | C₇H₈ClNO₂ | [1][2] |

| Molecular Weight | 173.60 g/mol | [1][3] |

| Melting Point | 260-280 °C (with decomposition) | [4] |

| Appearance | White to faint brown powder or crystals | |

| pKa (of 3-Aminobenzoic acid) | 3.07 (carboxyl); 4.79 (amino) | [5] |

| Solubility (of 3-Aminobenzoic acid) | Water: 5.9 g/L at 15°C; Soluble in acetone, boiling water, hot alcohol. | [5][6] |

| InChI Key | PTTMMENRLMBXGK-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC(=C1)N)C(=O)O.Cl | [1] |

Note: The pKa and solubility data are for the parent compound, 3-Aminobenzoic acid. The hydrochloride salt is expected to have significantly higher solubility in aqueous solutions.

Synthesis and Purification

The preparation of 3-Aminobenzoic acid hydrochloride is typically achieved through the reaction of 3-Aminobenzoic acid with hydrochloric acid. A common method involves dissolving the free base in a suitable solvent and introducing anhydrous hydrogen chloride.

Experimental Protocol: Synthesis of 3-Aminobenzoic Acid Hydrochloride

This protocol is based on general methods for the formation of amine hydrochlorides.

Materials:

-

3-Aminobenzoic acid

-

Anhydrous solvent (e.g., diethyl ether, isopropanol, or tetraethylene glycol dimethyl ether)

-

Anhydrous hydrogen chloride (gas or a solution in a compatible solvent)

-

Reaction flask with a gas inlet and magnetic stirrer

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

In a clean, dry reaction flask, dissolve 1 mole equivalent of 3-Aminobenzoic acid in a minimal amount of the chosen anhydrous solvent with stirring.

-

Cool the resulting solution in an ice bath to manage any exothermic reaction.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution. Alternatively, add a solution of HCl in an anhydrous solvent dropwise. A precipitate of 3-Aminobenzoic acid hydrochloride should form.

-

Continue the addition of HCl until no further precipitation is observed, ensuring a slight excess (typically 1.1 to 1.2 mole equivalents) to drive the reaction to completion.

-

After the addition is complete, allow the slurry to stir in the ice bath for an additional 30-60 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Dry the purified 3-Aminobenzoic acid hydrochloride under vacuum or in a desiccator to a constant weight.

Caption: Synthesis workflow for 3-Aminobenzoic acid hydrochloride.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of aminobenzoic acid isomers and related compounds. A reversed-phase method with a mixed-mode column can effectively separate these compounds based on differences in hydrophobicity and ionic character.

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the HPLC analysis of 3-Aminobenzoic acid.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Mixed-mode column (e.g., Reversed-Phase/Cation-Exchange like Primesep 100 or similar)

-

Mobile Phase A: Deionized water with 0.1% formic acid or phosphoric acid buffer

-

Mobile Phase B: Acetonitrile

-

Standard solution of 3-Aminobenzoic acid hydrochloride of known concentration

-

Sample solution for analysis

Procedure:

-

Preparation of Mobile Phase: Prepare the aqueous and organic mobile phases and degas them thoroughly.

-

Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Standard Injection: Inject a known volume (e.g., 10 µL) of the standard solution to determine the retention time and peak area.

-

Sample Injection: Inject the same volume of the sample solution.

-

Elution: Run a gradient elution to separate the components. For example, a linear gradient from 5% to 50% Mobile Phase B over 15 minutes may be effective. The retention time is controlled by the amount of acetonitrile, buffer concentration, and pH.[7]

-

Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 300 nm).

-

Quantification: Compare the peak area of the analyte in the sample to the peak area of the standard to determine its concentration.

Caption: General workflow for HPLC analysis.

Applications in Drug Development and Peptide Synthesis

3-Aminobenzoic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development. They are utilized in the synthesis of various pharmaceuticals, including dyes and active pharmaceutical ingredients (APIs).[8] One notable application is in peptide synthesis, where it can be incorporated as a non-natural amino acid to create peptidomimetics with enhanced stability or specific conformational properties.

Experimental Protocol: Incorporation into a Peptide Chain (Solid-Phase Peptide Synthesis)

This protocol outlines the general steps for incorporating a non-natural amino acid like 3-Aminobenzoic acid into a peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-protected 3-Aminobenzoic acid

-

Solid-phase resin (e.g., Wang or Rink Amide resin)

-

Standard Fmoc-protected amino acids

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: HBTU/HOBt or HATU, and a base like DIPEA

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., TFA/TIS/Water)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel.

-

First Amino Acid Coupling: If starting a new peptide, couple the first Fmoc-amino acid to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using the 20% piperidine solution. Wash the resin thoroughly with DMF.

-

Coupling of 3-Aminobenzoic Acid: a. Pre-activate a solution of Fmoc-3-Aminobenzoic acid (e.g., 3 equivalents) with coupling reagents (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a Kaiser test.

-

Wash: Wash the resin extensively with DMF to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids to build the desired peptide sequence.

-

Final Deprotection: Remove the Fmoc group from the final amino acid.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.

Caption: Core cycle of Solid-Phase Peptide Synthesis (SPPS).

References

- 1. 3-Aminobenzoic acid hydrochloride | C7H8ClNO2 | CID 3084218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Aminobenzoic acid hydrochloride | C7H8ClNO2 | CID 12209225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-AMINOBENZOIC ACID HYDROCHLORIDE | 15151-51-6 [chemicalbook.com]

- 5. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. carlroth.com [carlroth.com]

- 7. helixchrom.com [helixchrom.com]

- 8. nbinno.com [nbinno.com]

Synthesis of 3-Aminobenzoic Acid Hydrochloride from 3-Nitrobenzoic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-aminobenzoic acid hydrochloride from 3-nitrobenzoic acid via a tin(II) chloride or metallic tin reduction in the presence of hydrochloric acid. This established method is a staple in organic synthesis, offering a reliable route to an important building block for pharmaceuticals and other fine chemicals. This document details the experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the chemical transformation and experimental workflow to aid researchers, scientists, and drug development professionals in their laboratory work.

Introduction

3-Aminobenzoic acid and its hydrochloride salt are versatile intermediates in the chemical and pharmaceutical industries. The conversion of the nitro functional group to an amino group is a fundamental transformation in organic chemistry. The reduction of an aromatic nitro compound is a common method for the preparation of aromatic amines.[1][2][3] This guide focuses on the robust and widely used method of reducing 3-nitrobenzoic acid using tin (Sn) and hydrochloric acid (HCl).[1][2] This process, while traditional, remains a cost-effective and efficient means of production.

This document will provide a detailed experimental procedure, safety precautions, and characterization data for the starting material and the final product. The information is intended to be a practical resource for laboratory-scale synthesis.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the reactant and product is crucial for safe handling, accurate measurements, and successful synthesis.

| Property | 3-Nitrobenzoic Acid | 3-Aminobenzoic Acid Hydrochloride |

| Molecular Formula | C₇H₅NO₄ | C₇H₈ClNO₂ |

| Molar Mass | 167.12 g/mol | 173.60 g/mol |

| Appearance | Off-white to yellowish crystalline powder | White to off-white crystalline powder |

| Melting Point | 139-142 °C | ~260-280 °C (decomposes) |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether | Soluble in water |

| CAS Number | 121-92-6 | 15151-51-6 |

Reaction Scheme and Mechanism

The core of this synthesis is the reduction of the nitro group (-NO₂) of 3-nitrobenzoic acid to an amino group (-NH₂) using a metal in an acidic medium. In this case, tin metal acts as the reducing agent in the presence of hydrochloric acid.

Reaction Scheme:

Caption: Overall reaction for the synthesis of 3-aminobenzoic acid hydrochloride.

The reaction proceeds through a series of electron and proton transfers. The tin metal is oxidized, while the nitro group is reduced. The acidic environment provided by the hydrochloric acid is essential for the reaction to proceed and for the final product to be isolated as its hydrochloride salt.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using tin and hydrochloric acid.[1]

4.1. Materials and Equipment

-

3-Nitrobenzoic acid

-

Granulated tin (Sn)

-

Concentrated hydrochloric acid (HCl, ~37%)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Erlenmeyer flask

-

Büchner funnel and flask

-

Filter paper

-

pH paper or pH meter

-

Ice bath

4.2. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, place 10.0 g (0.06 mol) of 3-nitrobenzoic acid and 21.0 g (0.18 mol) of granulated tin.

-

Addition of Acid: Carefully add 50 mL of concentrated hydrochloric acid to the flask. Caution: This should be done in a well-ventilated fume hood as the reaction can be exothermic and may produce fumes.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by the dissolution of the tin metal.

-

Cooling and Neutralization: After the reflux period, cool the reaction mixture to room temperature and then further cool it in an ice bath. In a separate beaker, prepare a solution of 25 g of sodium hydroxide in 60 mL of water. Caution: The dissolution of NaOH is highly exothermic. Allow this solution to cool to room temperature and then in an ice bath.

-

Precipitation of Tin Hydroxide: Slowly and with vigorous stirring, add the cold sodium hydroxide solution to the cooled reaction mixture. This will neutralize the excess acid and precipitate tin salts as tin(IV) hydroxide. The mixture should be strongly alkaline (check with pH paper).

-

Isolation of the Free Amine (Optional Intermediate Step): The free 3-aminobenzoic acid may precipitate at this stage. It can be isolated by vacuum filtration. However, for the hydrochloride salt, proceed to the next step.

-

Purification and Formation of Hydrochloride: To isolate the 3-aminobenzoic acid hydrochloride, the crude reaction mixture (after reflux and cooling) can be filtered to remove any unreacted tin. The filtrate is then cooled in an ice bath, and the precipitated 3-aminobenzoic acid hydrochloride is collected by vacuum filtration.

-

Recrystallization: The crude 3-aminobenzoic acid hydrochloride can be recrystallized from a minimal amount of hot water or dilute hydrochloric acid to improve purity. Dissolve the solid in hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold distilled water. Dry the product in a desiccator or a vacuum oven at a low temperature.

4.3. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with extreme care.

-

The reaction can be exothermic; control the rate of addition and heating.

Data Presentation

The following table summarizes the expected quantitative data for this synthesis based on typical laboratory results for similar reactions.

| Parameter | Value |

| Theoretical Yield | ~10.4 g |

| Typical Actual Yield | 7.8 - 9.4 g (75-90%) |

| Purity (by titration) | >98% |

| Reaction Time | 1-2 hours |

| Reaction Temperature | Reflux temperature of concentrated HCl |

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of 3-aminobenzoic acid hydrochloride.

Caption: Experimental workflow for the synthesis of 3-aminobenzoic acid hydrochloride.

Characterization

The identity and purity of the synthesized 3-aminobenzoic acid hydrochloride can be confirmed by various analytical techniques:

-

Melting Point Determination: Compare the observed melting point (with decomposition) to the literature value.

-

Infrared (IR) Spectroscopy: Look for the disappearance of the characteristic nitro group peaks (~1530 and 1350 cm⁻¹) from the starting material and the appearance of N-H stretching peaks (~3200-3400 cm⁻¹) and the N-H bend (~1600 cm⁻¹) in the product. The carboxylic acid O-H and C=O stretches will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product.

Conclusion

The synthesis of 3-aminobenzoic acid hydrochloride from 3-nitrobenzoic acid using tin and hydrochloric acid is a classic and effective method. This guide provides a detailed protocol and essential data to facilitate its successful implementation in a laboratory setting. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science.

References

3-Aminobenzoic acid hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of 3-Aminobenzoic acid hydrochloride, a key intermediate in pharmaceutical and chemical research.

Core Molecular Data

3-Aminobenzoic acid hydrochloride is the hydrochloride salt of 3-aminobenzoic acid. The addition of hydrogen chloride increases its stability and solubility in certain solvents, making it a versatile reagent in various synthetic applications.

| Property | Value | References |

| Molecular Formula | C₇H₇NO₂·HCl | [1] |

| Molecular Weight | 173.60 g/mol | [1] |

| CAS Number | 15151-51-6 | [2] |

| Appearance | White to faint brown powder or crystals | |

| Synonyms | m-Aminobenzoic acid hydrochloride, 3-Carboxyaniline hydrochloride | [2] |

Experimental Protocols

The synthesis of 3-Aminobenzoic acid hydrochloride is typically achieved in a two-step process: the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid, followed by the conversion to its hydrochloride salt. Below are two common protocols for the reduction step.

Protocol 1: Catalytic Hydrogenation of 3-Nitrobenzoic Acid

This method is favored for its clean reaction profile and high yields.[3]

Materials:

-

3-Nitrobenzoic acid

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) supply

-

Hydrogenation vessel (e.g., Parr apparatus)

-

Filter agent (e.g., Celite)

Procedure:

-

In a hydrogenation vessel, dissolve 3-nitrobenzoic acid in a suitable solvent like methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any air.

-

Introduce hydrogen gas into the vessel, typically at a pressure of less than 100 psig.[4]

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction's progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

The resulting filtrate contains 3-aminobenzoic acid.

Protocol 2: Reduction of 3-Nitrobenzoic Acid using Tin and Hydrochloric Acid

This classical method is a robust alternative to catalytic hydrogenation.

Materials:

-

3-Nitrobenzoic acid

-

Granulated tin (Sn)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Round bottom flask

-

Reflux condenser

Procedure:

-

Combine 3-nitrobenzoic acid and granulated tin in a round bottom flask.

-

Slowly add concentrated hydrochloric acid to the flask.

-

Set up the apparatus for reflux and heat the mixture. The reaction is typically refluxed for about 30 minutes or until the tin is mostly dissolved.[5]

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully add a concentrated sodium hydroxide solution to neutralize the excess acid and precipitate tin salts. The product, 3-aminobenzoic acid, will be in the aqueous layer.

-

The 3-aminobenzoic acid can then be isolated from the reaction mixture.

Conversion to 3-Aminobenzoic Acid Hydrochloride

The final step involves the formation of the hydrochloride salt from the synthesized 3-aminobenzoic acid.

Materials:

-

3-Aminobenzoic acid

-

Anhydrous solvent (e.g., diethyl ether, ethanol)

-

Anhydrous hydrogen chloride (gas or solution in an anhydrous solvent)

Procedure:

-

Dissolve the crude 3-aminobenzoic acid in a suitable anhydrous solvent.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent.[6]

-

The 3-Aminobenzoic acid hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Visualized Experimental Workflow: Synthesis of 3-Aminobenzoic Acid Hydrochloride

The following diagram illustrates the key stages in the synthesis of 3-Aminobenzoic acid hydrochloride via catalytic hydrogenation.

Caption: Workflow for the synthesis of 3-Aminobenzoic acid hydrochloride.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]

- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 6. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]

Solubility Profile of 3-Aminobenzoic Acid Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-aminobenzoic acid hydrochloride. Due to the limited availability of quantitative solubility data for the hydrochloride salt in public literature, this guide also includes solubility data for the parent compound, 3-aminobenzoic acid, to provide a broader context. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to generate precise and reliable data.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for 3-aminobenzoic acid and its hydrochloride salt in various solvents. It is important to note that the solubility of amine salts is highly dependent on the pH and ionic strength of the aqueous medium.

Table 1: Solubility of 3-Aminobenzoic Acid Hydrochloride

| Solvent | Temperature (°C) | Solubility |

| Data not available in searched literature. |

Table 2: Solubility of 3-Aminobenzoic Acid

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 15 | 0.59[1] |

| Acetone | 11.3 | 7.87[2] |

| Benzene | 25 | 0.014[2] |

| Benzene | 30 | 0.35[2] |

| Benzene | 40 | 0.7[2] |

| Chloroform | 12 | 0.047[2] |

| Ethanol (95%) | 12.5 | 3.69[2] |

| Methanol | 10.5 | 5.06 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The following are detailed protocols for two common and reliable methods for determining the thermodynamic solubility of a compound.

Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][4]

Objective: To determine the concentration of a saturated solution of 3-aminobenzoic acid hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

3-Aminobenzoic acid hydrochloride

-

Selected solvent of high purity

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 3-aminobenzoic acid hydrochloride to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and the solvent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of 3-aminobenzoic acid hydrochloride in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/100 mL.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that does not require a calibration curve.[5][6]

Objective: To determine the mass of 3-aminobenzoic acid hydrochloride dissolved in a known mass of solvent at a specific temperature.

Materials:

-

3-Aminobenzoic acid hydrochloride

-

Selected solvent of high purity

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of 3-aminobenzoic acid hydrochloride in the chosen solvent as described in the shake-flask method (steps 1 and 2).

-

Sample Collection: After equilibration and sedimentation, carefully decant a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Weighing the Solution: Immediately weigh the evaporating dish containing the saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

-

Drying to a Constant Weight: Continue heating until all the solvent has evaporated and the weight of the evaporating dish with the solid residue is constant.

-

Weighing the Residue: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved solid.

-

Calculation:

-

Mass of the solvent = (Mass of the evaporating dish + solution) - (Mass of the evaporating dish + solid residue)

-

Solubility = (Mass of the solid residue / Mass of the solvent) * 100. The result is expressed as g of solute per 100 g of solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Experimental workflow for shake-flask solubility determination.

References

An In-depth Technical Guide to the Acidity and pKa of 3-Aminobenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties and pKa values of 3-aminobenzoic acid hydrochloride. The document details the dissociation equilibria of the molecule, presents relevant pKa data in a structured format, and offers detailed experimental protocols for the determination of these values, which are critical for understanding the behavior of this compound in various chemical and biological systems.

Introduction to Acidity and Dissociation

3-Aminobenzoic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group. When prepared as a hydrochloride salt, the amino group is protonated, forming an ammonium salt. This results in a diprotic acid, which dissociates in two distinct steps in an aqueous solution. The two relevant equilibrium constants, pKa1 and pKa2, correspond to the deprotonation of the carboxylic acid and the protonated amino group (-NH3+), respectively. The existence of a zwitterionic form, where the carboxyl group is deprotonated and the amino group is protonated, is a key feature of its chemistry in solution.

Dissociation Equilibria of 3-Aminobenzoic Acid Hydrochloride

The dissociation of 3-aminobenzoic acid hydrochloride in an aqueous solution can be visualized as a two-step process. The first equilibrium involves the loss of a proton from the carboxylic acid group, and the second involves the loss of a proton from the protonated amino group.

Caption: Dissociation pathway of 3-aminobenzoic acid hydrochloride.

Quantitative pKa Data

The acidity of 3-aminobenzoic acid is characterized by two distinct pKa values. These values can vary slightly depending on the experimental conditions such as temperature and ionic strength. The following table summarizes the reported pKa values.

| Ionizable Group | pKa Value (Range) | Description |

| Carboxylic Acid (-COOH) | 3.07 - 3.1 | Dissociation of the carboxylic acid proton. |

| Ammonium (-NH3+) | 4.78 - 4.8 | Dissociation of the proton from the amino group. |

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for characterizing the physicochemical properties of a molecule. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this purpose.

Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa values are determined from the inflection points of the resulting titration curve.

Apparatus and Reagents:

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

-

Magnetic stirrer and stir bar.

-

Burette (10 mL or 25 mL).

-

Standardized 0.1 M sodium hydroxide (NaOH) solution.

-

Standardized 0.1 M hydrochloric acid (HCl) solution.

-

3-Aminobenzoic acid hydrochloride sample.

-

Deionized water.

-

0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

Procedure:

-

Sample Preparation: Accurately weigh a sample of 3-aminobenzoic acid hydrochloride and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM.

-

Initial Acidification: Add a known volume (e.g., 20 mL) of the sample solution to a beaker. If starting from the neutral form, acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl to ensure the molecule is fully protonated.

-

Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a diprotic acid, two inflection points will be observed.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is based on the principle that the ionized and unionized forms of a molecule have different ultraviolet-visible absorption spectra. By measuring the absorbance of the sample at various pH values, the pKa can be determined.

Apparatus and Reagents:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

pH meter.

-

A series of buffer solutions with known pH values covering the range around the expected pKa values.

-

Stock solution of 3-aminobenzoic acid hydrochloride of known concentration.

Procedure:

-

Determine Absorption Maxima: Prepare two solutions of the sample, one at a very low pH (e.g., pH 1, fully protonated form) and one at a very high pH (e.g., pH 12, fully deprotonated form). Scan the UV-Vis spectrum for each to determine the wavelength of maximum absorbance (λmax) for each species.

-

Prepare Sample Series: Prepare a series of solutions by adding a small, constant amount of the stock solution to a series of buffer solutions of different, precisely known pH values.

-

Measure Absorbance: Measure the absorbance of each solution at the λmax determined in step 1.

-

Data Analysis: The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance of the sample at a given pH, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the fully deprotonated (basic) form. A plot of pH versus log[(A - A_B) / (A_A - A)] will yield a straight line with a y-intercept equal to the pKa.

Topic: 3-Aminobenzoic Acid vs. 3-Aminobenzoic Acid Hydrochloride: Core Differences and Applications

An In-depth Technical Guide for Researchers

This guide provides a detailed comparison of 3-Aminobenzoic acid and its hydrochloride salt, offering insights into their distinct chemical properties, applications, and relevant experimental considerations for researchers, scientists, and professionals in drug development.

Introduction and Core Structural Differences

3-Aminobenzoic acid (3-ABA), also known as m-aminobenzoic acid, is an amphoteric molecule possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) attached to a benzene ring.[1][2] This dual functionality allows it to react as either an acid or a base.

3-Aminobenzoic acid hydrochloride (3-ABA HCl) is the salt form, created by reacting 3-ABA with hydrochloric acid. In this form, the amino group is protonated to form an ammonium cation (-NH₃⁺), which is ionically bonded to a chloride anion (Cl⁻).[3] This fundamental structural change significantly alters the molecule's physical and chemical properties.

The conversion between these two forms is a simple acid-base reaction, which is central to understanding their different behaviors in experimental settings.

Caption: Acid-base equilibrium between 3-Aminobenzoic acid and its hydrochloride salt.

Comparative Physicochemical Properties

The protonation of the amino group leads to significant differences in the macroscopic properties of the two compounds. Key quantitative data are summarized below for direct comparison.

| Property | 3-Aminobenzoic Acid | 3-Aminobenzoic Acid Hydrochloride |

| Molecular Formula | C₇H₇NO₂[4][5] | C₇H₇NO₂ · HCl (or C₇H₈ClNO₂)[3][6] |

| Molecular Weight | 137.14 g/mol [4][7] | 173.60 g/mol [3][6] |

| Appearance | White to light beige crystalline powder[1][8] | White to faint brown powder or crystals |

| Melting Point | 173-180 °C[1][4][9] | 260-286 °C (with decomposition)[10][11] |

| CAS Number | 99-05-8[4][9] | 15151-51-6[6] |

Solubility Profile

The most significant practical difference for researchers is solubility. The conversion of the relatively nonpolar free base into a salt dramatically increases its polarity and, consequently, its solubility in polar solvents like water.

| Compound | Water Solubility | Comments |

| 3-Aminobenzoic Acid | Slightly soluble (~5.9 g/L at 15 °C)[4][9][12] | Soluble in hot water, hot alcohol, acetone, and ether.[1][12] Its limited aqueous solubility at neutral pH is due to the uncharged amine group. |

| 3-Aminobenzoic Acid Hydrochloride | Highly Soluble | As an ionic salt, it readily dissolves in water. This high aqueous solubility is crucial for preparing stock solutions for biological assays or aqueous-phase reactions. |

Acidity, Basicity, and Reactivity

3-Aminobenzoic Acid: As an amphoteric substance, it has two dissociation constants (pKa).

-

pKa₁ ≈ 3.07: This corresponds to the dissociation of the carboxylic acid proton (-COOH → -COO⁻).[1]

-

pKa₂ ≈ 4.79: This corresponds to the protonation of the amino group (-NH₂ → -NH₃⁺).[1] The free amino group is nucleophilic and can participate in reactions typical of anilines, such as diazotization, acylation, and alkylation. It is a common building block in organic synthesis.[2][9]

3-Aminobenzoic Acid Hydrochloride: In this form, the amino group is already protonated (-NH₃⁺) and is therefore non-nucleophilic. It cannot undergo typical amine reactions until it is deprotonated by the addition of a base. The primary purpose of the hydrochloride form is to enhance water solubility and improve the stability and handling of the compound by preventing the free amine from undergoing oxidative degradation.

Applications in Research and Drug Development

The choice between the free acid and its hydrochloride salt is dictated entirely by the experimental requirements.

-

Use 3-Aminobenzoic Acid (Free Base) for:

-

Use 3-Aminobenzoic Acid Hydrochloride for:

-

Aqueous Formulations: Ideal for preparing high-concentration aqueous stock solutions for drug screening, cell culture experiments, or other biological assays.

-

Peptide Synthesis: Can be used as a building block in peptide synthesis.

-

Improved Stability: The salt form is often more stable for long-term storage, particularly against oxidation.

-

Controlled Release: In drug development, converting a free base into a salt is a common strategy to modify solubility and dissolution rate, which can influence bioavailability.

-

Experimental Protocols

Protocol 1: Synthesis of 3-Aminobenzoic Acid Hydrochloride

This protocol describes the straightforward conversion of the free base to the hydrochloride salt.

Methodology:

-

Dissolution: Dissolve 10.0 g of 3-Aminobenzoic acid in 100 mL of a suitable organic solvent (e.g., ethanol or a mixture of ethanol and diethyl ether). Gentle warming may be required.

-

Acidification: While stirring the solution, slowly add concentrated hydrochloric acid (e.g., 37% HCl) dropwise until the solution becomes strongly acidic (test with pH paper). An alternative is to bubble anhydrous hydrogen chloride gas through the solution.

-

Precipitation: The 3-Aminobenzoic acid hydrochloride will precipitate out of the solution as a white solid, as it is generally less soluble in organic solvents than the free base. The addition of a less polar co-solvent like diethyl ether can enhance precipitation.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any residual acid and solvent. Dry the product under vacuum to obtain pure 3-Aminobenzoic acid hydrochloride.

Caption: Workflow for the synthesis of 3-Aminobenzoic acid hydrochloride.

Protocol 2: Analytical HPLC Method for Aminobenzoic Acids

This protocol provides a general method for the analytical separation of aminobenzoic acid isomers, which can be adapted for purity assessment.[13]

Methodology:

-

Column: Use a mixed-mode column such as a Primesep 100 (4.6x150 mm, 5 µm), which combines reversed-phase and ion-exchange properties.[13]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile (MeCN) and an acidic aqueous buffer (e.g., a dilute solution of H₃PO₄ or H₂SO₄) is effective. The exact ratio will depend on the specific column and system and should be optimized.

-

Flow Rate: A standard flow rate of 1.0 mL/min is typically used.[13]

-

Detection: UV detection at 230 nm is suitable for monitoring the aromatic ring.[13]

-

Sample Preparation:

-

For 3-Aminobenzoic Acid , dissolve the sample in the mobile phase or a compatible organic solvent.

-

For 3-Aminobenzoic Acid Hydrochloride , dissolve the sample in water or the mobile phase. The high aqueous solubility makes sample preparation straightforward.

-

-

Injection & Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample and record the chromatogram to determine retention time and peak purity.

Conclusion

The primary distinction between 3-Aminobenzoic acid and its hydrochloride salt lies in the protonation state of the amino group. This single modification results in profound differences in solubility, melting point, stability, and chemical reactivity. 3-Aminobenzoic acid hydrochloride offers superior aqueous solubility and stability, making it the preferred choice for biological and pharmaceutical applications requiring aqueous formulations. Conversely, the free acid form is essential for organic synthesis where the nucleophilicity of the amino group is required for subsequent chemical reactions. A clear understanding of these differences is critical for selecting the appropriate compound to ensure experimental success.

References

- 1. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 3-Aminobenzoic acid - SYNTHETIKA [synthetikaeu.com]

- 3. 3-Aminobenzoic acid hydrochloride | C7H8ClNO2 | CID 3084218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 3-amino- [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. 3-Aminobenzoic acid 98 99-05-8 [sigmaaldrich.com]

- 8. 99-05-8 CAS | 3-AMINOBENZOIC ACID | Amino Acids & Derivatives | Article No. 01039 [lobachemie.com]

- 9. 3-Aminobenzoic acid CAS#: 99-05-8 [m.chemicalbook.com]

- 10. 3-Aminobenzoic acid hydrochloride, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 11. 3-AMINOBENZOIC ACID HYDROCHLORIDE | 15151-51-6 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols for Utilizing 3-Aminobenzoic Acid Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a key strategy in modern drug discovery and development. These unique building blocks can impart desirable pharmacological properties, such as enhanced proteolytic stability, constrained conformations, and novel biological activities. 3-Aminobenzoic acid (m-aminobenzoic acid, MABA), an aromatic β-amino acid, is a valuable tool in this regard. Its rigid structure can induce specific secondary structures in peptides, turning them into "foldamers" with predictable three-dimensional shapes. Furthermore, the unnatural backbone linkage introduced by MABA can render peptides resistant to degradation by endogenous proteases, thereby increasing their in vivo half-life.

This document provides detailed application notes and experimental protocols for the use of 3-aminobenzoic acid hydrochloride in peptide synthesis, focusing on solid-phase peptide synthesis (SPPS) methodologies.

Key Applications of 3-Aminobenzoic Acid in Peptide Synthesis

The integration of 3-aminobenzoic acid into peptide chains serves several strategic purposes in medicinal chemistry and drug design:

-

Enhanced Proteolytic Stability: The amide bond formed by the meta-positioned amino group of MABA is not a natural substrate for most proteases, significantly increasing the stability of the resulting peptidomimetics in biological systems.[1]

-

Conformational Constraint: The rigid benzene ring of MABA reduces the conformational flexibility of the peptide backbone. This can be used to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[1]

-

Scaffold for Peptidomimetics: MABA can serve as a molecular scaffold to which pharmacophoric elements can be attached, allowing for the creation of diverse combinatorial libraries for drug screening.[1]

-

Modulation of Biological Activity: The introduction of MABA can alter the overall physicochemical properties of a peptide, such as its lipophilicity and hydrogen bonding capacity, which can in turn modulate its biological activity.

A notable application of MABA-containing peptides is in the development of antagonists for integrin receptors. For instance, peptides incorporating the Lys-Thr-Ser (KTS) motif and MABA have been investigated as antagonists of α1β1 integrin, with the aim of achieving anti-angiogenic and anti-tumor effects.[1]

Data Presentation: Synthesis of Fmoc-Protected Building Blocks

For efficient incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), 3-aminobenzoic acid must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The following table summarizes the yield of various Fmoc-protected diaminobenzoic acid derivatives, which are closely related to 3-aminobenzoic acid, prepared through a one-step synthesis protocol.

| Fmoc-Amino Acid Derivative | Yield (%) |

| Fmoc-Ala-Dbz-OH | 94 |

| Fmoc-Val-Dbz-OH | 85 |

| Fmoc-Met-Dbz-OH | 78 |

| Fmoc-Asp(OtBu)-Dbz-OH | 65 |

Dbz: Diaminobenzoic acid. Data sourced from a one-step synthesis protocol for 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids.

Experimental Protocols

The following protocols provide a general framework for the incorporation of 3-aminobenzoic acid into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Preparation of Fmoc-3-aminobenzoic acid

Materials:

-

3-Aminobenzoic acid hydrochloride

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or triethylamine (TEA)

-

Dioxane or acetone

-

Water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-aminobenzoic acid hydrochloride in a 10% aqueous solution of sodium carbonate.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane or acetone.

-

Slowly add the Fmoc-reagent solution to the 3-aminobenzoic acid solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-3-aminobenzoic acid.

-

Purify the product by recrystallization or flash chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation of Fmoc-3-aminobenzoic acid

This protocol outlines the manual steps for coupling Fmoc-3-aminobenzoic acid to a resin-bound peptide chain.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

-

Fmoc-3-aminobenzoic acid

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: Dichloromethane (DCM), DMF

-

SPPS reaction vessel

Procedure:

A. Resin Swelling:

-

Place the desired amount of resin in the SPPS reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

B. Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Repeat the deprotection step with fresh solution for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine.

C. Coupling of Fmoc-3-aminobenzoic acid:

-

In a separate vial, dissolve Fmoc-3-aminobenzoic acid (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) to the solution.

-

Add the base (e.g., DIPEA or collidine, 6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

-

Add the activated Fmoc-3-aminobenzoic acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

D. Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

-

Wash the resin with DMF and DCM.

E. Chain Elongation:

-

Repeat steps B and C for each subsequent amino acid to be added to the peptide chain.

F. Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

After the cleavage reaction (typically 2-3 hours), filter the resin and collect the filtrate.

-

Precipitate the crude peptide from the filtrate using cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

G. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

Visualizations

Caption: General workflow for peptide synthesis using Fmoc-3-aminobenzoic acid.

Caption: Intended signaling pathway of KTS-MABA peptides as α1β1 integrin antagonists.

References

Application Notes and Protocols: 3-Aminobenzoic Acid Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-aminobenzoic acid hydrochloride as a versatile building block in organic synthesis. It is intended to serve as a practical guide for researchers in medicinal chemistry, materials science, and drug development.

Introduction

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (m-ABA), is an aromatic compound containing both an amino and a carboxylic acid functional group. Its hydrochloride salt is a common and stable starting material for a variety of chemical transformations. The bifunctional nature of 3-aminobenzoic acid hydrochloride allows for its use in the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and dyes. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the carboxylic acid moiety can be converted to esters, amides, and acid chlorides. This dual reactivity makes it a valuable scaffold for creating diverse molecular architectures.

Key Synthetic Applications

3-Aminobenzoic acid hydrochloride is a key starting material for several important classes of organic reactions, including:

-

N-Acylation: The formation of an amide bond by reacting the amino group with an acylating agent. This is a fundamental transformation in the synthesis of many biologically active compounds.

-

Schiff Base Formation: The condensation of the primary amino group with an aldehyde or ketone to form an imine. Schiff bases are important intermediates and are also investigated for their own biological activities.

-

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that can be employed to form carbon-carbon bonds, typically after conversion of the amino or carboxylic acid group to a suitable coupling partner.

Experimental Protocols and Data

The following sections provide detailed protocols for key reactions using 3-aminobenzoic acid hydrochloride as a starting material. All quantitative data is summarized in the accompanying tables for easy reference.

N-Acylation of 3-Aminobenzoic Acid Hydrochloride

N-acylation is a robust method for the synthesis of N-acyl-3-aminobenzoic acids, which are precursors to various pharmaceuticals. The following protocol is adapted for the use of 3-aminobenzoic acid hydrochloride and involves an in-situ neutralization of the hydrochloride salt.

Protocol 1: Synthesis of N-Benzoyl-3-aminobenzoic Acid

This protocol describes the benzoylation of 3-aminobenzoic acid hydrochloride using benzoyl chloride in the presence of a base.

Materials and Equipment:

-

3-Aminobenzoic acid hydrochloride

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, suspend 3-aminobenzoic acid hydrochloride (1.0 eq) in anhydrous pyridine (approximately 0.2 M).

-

Cool the suspension to 0 °C in an ice bath with continuous stirring.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-benzoyl-3-aminobenzoic acid.

Table 1: Quantitative Data for N-Acylation of 3-Aminobenzoic Acid Derivatives

| Entry | Acylating Agent | Amine Starting Material | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzoyl chloride | 3-Aminobenzoic acid | Pyridine | Pyridine | 2-4 | ~81% | [1] |

| 2 | Acetic anhydride | 3,5-Diaminobenzoic acid (as HCl salt) | - | Water | 0.75 | High | [2] |

| 3 | Acryloyl chloride | p-Aminobenzoic acid | NaOH | Water | 2.5 | High | [3] |

Note: Yields are based on reactions with the free aminobenzoic acid or a similar derivative and are representative.

Experimental Workflow for N-Acylation

Caption: Workflow for the N-acylation of 3-aminobenzoic acid hydrochloride.

Schiff Base Formation from 3-Aminobenzoic Acid Hydrochloride

The condensation of 3-aminobenzoic acid hydrochloride with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates in organic synthesis and are also explored for their biological activities.

Protocol 2: Synthesis of a 3-Aminobenzoic Acid-derived Schiff Base

This protocol describes the synthesis of a Schiff base from 3-aminobenzoic acid and a suitable aldehyde. When starting with the hydrochloride salt, a base is added to liberate the free amine for the condensation reaction.

Materials and Equipment:

-

3-Aminobenzoic acid hydrochloride

-

Aromatic aldehyde (e.g., 3-formylacetylacetone)

-

Triethylamine (Et₃N)

-

Methanol

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-aminobenzoic acid hydrochloride (1.0 eq) and the aldehyde (1.05 eq) in methanol.

-

Add triethylamine (1.1 eq) to the solution to neutralize the HCl and liberate the free amine.

-

Stir the reaction mixture at room temperature for 3 hours.

-

A solid precipitate of the Schiff base should form.

-

Isolate the solid product by filtration.

-

Wash the product with cold methanol and dry in vacuo.

Table 2: Quantitative Data for Schiff Base Formation

| Entry | Amine | Aldehyde/Ketone | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | 3-Aminobenzoic acid | 3-Formylacetylacetone | Methanol | 3 | 54 | [1] |

| 2 | 4-Amino-3-hydroxybenzoic acid | 3-Hydroxybenzaldehyde | Ethanol | 8 | High | [] |

| 3 | 2-Amino-4-chlorobenzoic acid | 3-Ethoxysalicylaldehyde | Ethanol | 2-3 | High | [5] |

Logical Diagram for Schiff Base Formation

Caption: Logical steps for the synthesis of a Schiff base.

Suzuki-Miyaura Coupling with a 3-Aminobenzoic Acid Derivative

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. While 3-aminobenzoic acid itself is not a direct substrate, its derivatives (e.g., halogenated analogs) are excellent coupling partners. The following is a general protocol for the Suzuki-Miyaura coupling of a bromo-substituted aminobenzoic acid.

Protocol 3: General Suzuki-Miyaura Coupling

Materials and Equipment:

-

Bromo-aminobenzoic acid derivative (e.g., 4-Amino-3-bromobenzoic acid) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₃PO₄, 2.0 eq)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk flask, inert gas supply (Argon or Nitrogen), heating mantle, TLC or LC-MS equipment

Procedure:

-

To an oven-dried Schlenk flask, add the bromo-aminobenzoic acid, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.[6]

Table 3: Representative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Iodobenzoic acid | Phenylboronic acid | PdCl₂ | NaOH | Water | RT | 0.2 | 89 | |

| 2 | Aryl Bromide | Arylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 100 | 12-24 | High | [6] |

Application in Biological Systems: Inhibition of NF-κB Signaling Pathway

Derivatives of 3-aminobenzoic acid have been investigated for a range of biological activities. For instance, 3-aminobenzamide, the amide derivative, has been shown to have anti-inflammatory and anti-oxidative effects. One of the key mechanisms of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the immune response and inflammation.

The diagram below illustrates the classical NF-κB signaling pathway and the point of inhibition by 3-aminobenzamide.

Caption: Inhibition of the NF-κB signaling pathway by 3-aminobenzamide.

References

- 1. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [oc-praktikum.de]

Applikations- und Protokollhandbuch: Derivatisierung von 3-Aminobenzoesäurehydrochlorid für die HPLC-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung Die 3-Aminobenzoesäure, ein Isomer der Aminobenzoesäure, dient als Baustein in der organischen Synthese und der pharmazeutischen Chemie[1]. Für eine genaue quantitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) stellt die 3-Aminobenzoesäure eine Herausforderung dar. Ihr Molekül besitzt keinen starken endogenen Chromophor oder Fluorophor, was zu einer geringen Nachweisempfindlichkeit mit gängigen UV-Vis- und Fluoreszenzdetektoren führt.

Die Vorkolonnen-Derivatisierung ist eine etablierte Methode, um diese Einschränkung zu überwinden. Dabei wird vor der chromatographischen Trennung eine Markierungsgruppe an das Analytenmolekül gekoppelt. Diese Markierung verbessert die Nachweisempfindlichkeit erheblich und kann auch die chromatographischen Eigenschaften des Moleküls modifizieren, was zu einer besseren Retention und Trennung auf Umkehrphasen-Säulen führt[2][3].

Dieses Dokument beschreibt zwei detaillierte Protokolle für die Vorkolonnen-Derivatisierung der primären Aminogruppe der 3-Aminobenzoesäure unter Verwendung von:

-

Dansylchlorid (Dns-Cl) , zur Bildung hochstabiler und stark fluoreszierender Derivate.

-

o-Phthalaldehyd (OPA) , für eine schnelle Reaktion, die sich ideal für automatisierte Systeme eignet.

Anwendung 1: Vorkolonnen-Derivatisierung mit Dansylchlorid (Dns-Cl)

Prinzip Die Dansylierung ist eine chemische Reaktion, bei der Dansylchlorid mit primären und sekundären Aminen, Phenolen und Imidazolgruppen unter alkalischen Bedingungen reagiert[4]. Die Reaktion mit der primären Aminogruppe der 3-Aminobenzoesäure führt zur Bildung eines stabilen, stark fluoreszierenden N-Dansyl-Sulfonamid-Addukts[2][5]. Der alkalische Puffer (pH 9,5-10,5) ist entscheidend, um sicherzustellen, dass die Aminogruppe deprotoniert und somit nukleophil ist, und um die bei der Reaktion entstehende Salzsäure zu neutralisieren[2][5]. Die resultierenden Derivate sind hydrophober, was ihre Retention auf C18-Säulen verbessert und eine empfindliche Quantifizierung im Pikomol-Bereich ermöglicht[5].

Experimentelles Protokoll: Dansylierung

Benötigte Reagenzien und Materialien:

-

3-Aminobenzoesäurehydrochlorid-Standard oder Probenlösung

-